2-硝基-4-(五氟硫基)苯胺

描述

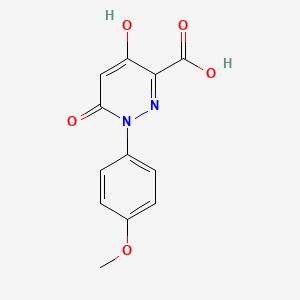

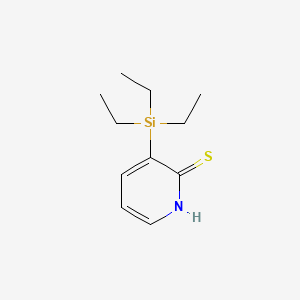

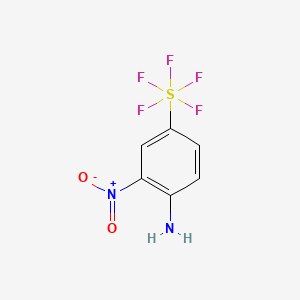

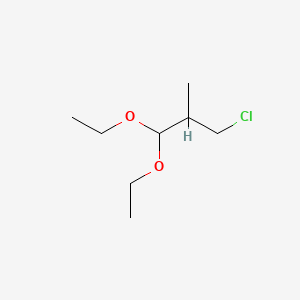

2-Nitro-4-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S . It is also known as 4-Amino-3-nitrophenylsulphur pentafluoride .

Synthesis Analysis

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline can be achieved through direct amination of 1-Nitro-4-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in the presence of tBuOK in DMSO . Another method involves the radical addition of SF5Cl to the alkynyl π-system of 2-ethynyl anilines followed by a cyclization reaction .Molecular Structure Analysis

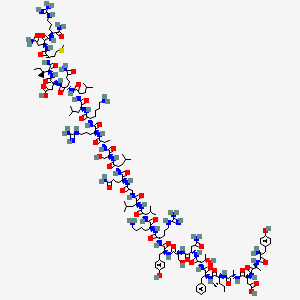

The molecular structure of 2-Nitro-4-(pentafluorosulfanyl)aniline consists of a benzene ring substituted with nitro, amino, and pentafluorosulfanyl groups . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

The pentafluorosulfanyl group on 2-Nitro-4-(pentafluorosulfanyl)aniline can influence a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .Physical And Chemical Properties Analysis

2-Nitro-4-(pentafluorosulfanyl)aniline has unique physicochemical properties due to the presence of the pentafluorosulfanyl group. This group is known for its high chemical stability, strong inductive electron-withdrawing effect, and high lipophilicity .科学研究应用

合成含SF5基团的化合物:2-硝基-4-(五氟硫基)苯胺用于直接氨基化硝基(五氟硫基)苯合成含SF5基团的苯并咪唑啉、喹啉和苯并三唑,这些化合物在有机化学和制药领域中很重要(Pastýříková等,2012)。

代用亲核取代反应:它用于硝基(五氟硫基)苯中氢的代用亲核取代反应,与碳负离子反应,生成各种取代苯化合物(Beier et al., 2011)。

合成烯基-(五氟硫基)苯:在Horner–Wadsworth–Emmons反应中,它促进(E)-2-硝基-1-烯基-(五氟硫基)苯和2-(2-芳基乙基)-(五氟硫基)苯胺的合成(Iakobson & Beier, 2012)。

合成SF5取代吲唑:它用于合成5-SF5取代吲唑,这些化合物可作为多样有机合成的多功能构建块(Fan et al., 2017)。

羟基化产生酚类化合物:它与叔丁基过氧化氢反应形成硝基(五氟硫基)酚,经还原生成氨基-(五氟硫基)酚(Beier & Pastýříková, 2011)。

未来方向

The pentafluorosulfanyl group is of growing interest in various scientific fields, including medicinal chemistry and materials science . The development of more efficient and high-yielding synthetic strategies for pentafluorosulfanyl derivatives, like 2-Nitro-4-(pentafluorosulfanyl)aniline, is a promising direction for future research .

属性

IUPAC Name |

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHNGNESYMJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(pentafluorosulfanyl)aniline | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[3.2.1]oct-2-ene,8-(1-methylethyl)-(9CI)](/img/no-structure.png)